2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole
Description
2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 4-chlorophenyl group at position 2 and a 2,6-dichlorobenzyloxy substituent at position 1 of the benzimidazole core. This compound belongs to a class of heterocyclic molecules with demonstrated applications in medicinal chemistry, particularly due to the bioactivity of benzimidazole scaffolds in antimicrobial and antifungal agents .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-14-10-8-13(9-11-14)20-24-18-6-1-2-7-19(18)25(20)26-12-15-16(22)4-3-5-17(15)23/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQGQDUPOBXKEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2OCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.
- Molecular Formula : C20H13Cl3N2O
- Molecular Weight : 403.69 g/mol
- CAS Number : 338791-29-0
The biological activity of this compound is attributed to its unique structure, which allows it to interact with various molecular targets. The presence of the chlorophenyl and dichlorobenzyl groups enhances its binding affinity to target proteins, while the nitro group may contribute to the generation of reactive nitrogen species that can damage bacterial cell walls.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against a range of bacteria and fungi. The compound's structural characteristics suggest potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal effect |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HEPG2 (human liver carcinoma) and PC12 (pheochromocytoma) cells. The compound's mechanism may involve induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HEPG2 | 15.5 | Growth inhibition |
| PC12 | 12.8 | Apoptosis induction |
Anti-inflammatory Activity
Benzimidazole derivatives are also noted for their anti-inflammatory properties. Research has shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models.
Case Studies
Several studies have highlighted the biological activity of benzimidazole derivatives:
- Antimicrobial Screening : A study conducted by Srivastava et al. evaluated a series of benzimidazole derivatives for antimicrobial activity using the cup-plate method. The results indicated that compounds with similar structures to our compound exhibited significant inhibition against tested microorganisms .
- Anticancer Evaluation : In a study assessing the anticancer effects of various benzimidazole derivatives on HEPG2 cells, it was found that modifications at specific positions on the benzimidazole ring enhanced cytotoxicity .
- Inflammation Models : Research investigating the anti-inflammatory effects of benzimidazole derivatives showed a marked reduction in edema in animal models when treated with these compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Positional Isomerism and Substitution Patterns
- 1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole (Compound 14) : This analogue differs in substituent placement, with a 4-chlorophenyl group at position 1 and a 2,6-dichlorophenyl group at position 2.
6-Chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (CAS 329235-03-2) :
The replacement of the 4-chlorophenyl group with a 4-methoxyphenyl group introduces an electron-donating methoxy substituent. This modification increases lipophilicity (logP ~4.2) and may alter pharmacokinetic properties, such as membrane permeability, compared to the target compound.1-[(4-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole (CAS 282523-42-6) :
The addition of a nitro group at position 6 introduces strong electron-withdrawing effects, which could enhance oxidative stability but reduce solubility in aqueous media.
Spectroscopic and Physicochemical Properties
NMR and IR Spectral Data
- Target Compound :
The ¹H NMR spectrum would exhibit aromatic proton signals near δ 7.30–7.95 ppm, similar to Compound 14 , with splitting patterns influenced by adjacent chlorine atoms. The 2,6-dichlorobenzyloxy group would show distinct coupling constants (e.g., J=6.4 Hz for ortho-Cl protons). - Isoconazole (Reference) :
Despite structural differences (imidazole vs. benzimidazole core), the B3LYP functional accurately predicts ¹H NMR chemical shifts for chlorinated aromatic systems, suggesting comparable computational modeling applicability for the target compound.
Thermal and Solubility Profiles
- Melting Points : Compounds with nitro groups (e.g., CAS 282523-42-6 ) exhibit higher melting points (~150–160°C) due to increased crystallinity, whereas methoxy-substituted analogues (CAS 329235-03-2 ) may have lower melting points (~100–110°C). The target compound’s melting point is expected to fall between these ranges, influenced by chlorine’s rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
